Ethyl 5-(chlorosulfonyl)-2-methyl-1,3-thiazole-4-carboxylate

Medicinal Chemistry Drug Design ADME Prediction

Researchers constructing CNS-targeted sulfonamide libraries frequently encounter synthesis failures and irreproducible screening data when using the wrong thiazole sulfonyl chloride regioisomer. This 5-chlorosulfonyl variant resolves these challenges with quantifiable advantages: • TPSA 73.33 Ų-below the 90 Ų CNS threshold-ensuring derived sulfonamides retain brain-penetrant potential. • Moderated electrophilicity versus 2-substituted analogs enables reliable automated parallel coupling in 96-/384-well plates. • Only 3 rotatable bonds-a favorable predictor for high-resolution protein-ligand co-crystallization in fragment-based drug design.

Molecular Formula C7H8ClNO4S2
Molecular Weight 269.7 g/mol
Cat. No. B13290568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-(chlorosulfonyl)-2-methyl-1,3-thiazole-4-carboxylate
Molecular FormulaC7H8ClNO4S2
Molecular Weight269.7 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(SC(=N1)C)S(=O)(=O)Cl
InChIInChI=1S/C7H8ClNO4S2/c1-3-13-6(10)5-7(15(8,11)12)14-4(2)9-5/h3H2,1-2H3
InChIKeyORXAFCGLCRNTHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-(chlorosulfonyl)-2-methyl-1,3-thiazole-4-carboxylate Overview


Ethyl 5-(chlorosulfonyl)-2-methyl-1,3-thiazole-4-carboxylate (CAS 93621-40-0) is a heterocyclic sulfonyl chloride belonging to the 1,3-thiazole-4-carboxylate ester class . With molecular formula C₇H₈ClNO₄S₂ and molecular weight 269.73 g/mol, it features a chlorosulfonyl (–SO₂Cl) group at the 5-position, a methyl substituent at the 2-position, and an ethyl ester at the 4-position of the thiazole ring . This substitution pattern distinguishes it from its closest regioisomeric analogs and positions it as a reactive electrophilic intermediate for sulfonamide and sulfonate ester synthesis in medicinal chemistry and agrochemical research applications .

Sulfonamide / Sulfonate Synthesis Reactive electrophilic building block for parallel library construction.
5-Chlorosulfonyl Regioisomer Positions the –SO₂Cl group at C-5 for moderated reactivity vs. 2-substituted analogs.
CNS Fragment Design Computed TPSA below established CNS-penetration threshold supports brain-penetrant library design.

Why Regioisomer Substitution Carries Risk


Within the C₇H₈ClNO₄S₂ thiazole sulfonyl chloride family, at least three regioisomers exist that differ solely in the ring position of the chlorosulfonyl, methyl, and carboxylate substituents . These positional permutations produce demonstrable differences in computed polar surface area (TPSA; 73.33 vs. 109.95 Ų), lipophilicity (LogP; 1.56 vs. 2.64), and rotatable bond count (3 vs. 4) that directly alter solubility, membrane permeability, and nucleophilic substitution kinetics . Furthermore, the methyl-to-ethyl ester homologation changes molecular weight (241.70 vs. 269.73 g/mol), hydrogen-bond acceptor count, and steric environment around the carboxylate, affecting downstream derivatization efficiency [1]. Simple in-class interchange without verifying these parameters risks failed library synthesis, irreproducible biological screening data, and wasted procurement expenditure.

Regioisomer TPSA mismatch
Polar surface area differs substantially from 2-chlorosulfonyl analogs, which may shift membrane permeability predictions and CNS design assumptions.
Lipophilicity and solubility divergence
LogP values can vary by >0.7 log units between regioisomers, altering aqueous solubility, chromatographic behavior, and purification strategy.
Electrophilicity and handling profile
5-position sulfonyl chloride exhibits moderated reactivity; the 2-substituted analog carries a higher electrophilicity and H314 hazard classification, impacting safety and coupling kinetics.

Quantitative Differentiation vs. Regioisomeric Analogs


TPSA: Membrane Permeability Implications

The target compound (93621-40-0) exhibits a computed TPSA of 73.33 Ų, whereas its closest regioisomer, ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate (CAS 89694-92-8), has a PSA of 109.95 Ų . This represents a 36.62 Ų (33.3%) reduction in polar surface area, a magnitude that crosses the established 90 Ų threshold commonly associated with favorable blood–brain barrier penetration and oral bioavailability [1]. The difference arises from the altered spatial orientation of the sulfonyl and ester oxygen atoms relative to the thiazole ring plane when the chlorosulfonyl group moves from the 2-position (adjacent to nitrogen) to the 5-position (adjacent to sulfur) .

TPSA: Permeability
Cross-study comparable
Target 73.33 Ų
Regioisomer 109.95 Ų (Δ –36.62 Ų, −33.3%)
Supports CNS-penetrant design context
TPSA
LogP: Lipophilicity
Cross-study comparable
Target LogP 1.56
Regioisomer LogP 2.64 (XLogP3 2.3)
Impacts aqueous solubility and purification strategy
Δ –0.74 to –1.08 log units; >5-fold partitioning difference
Rotatable Bonds
Cross-study comparable
Target 3 rot. bonds
Regioisomer 4 rot. bonds
Lower conformational entropy may favor crystallization
Δ –1 rotatable bond; fewer degrees of torsional freedom
Electrophilicity
Class-level inference
5-Cl: moderated reactivity
2-Cl: higher electrophilicity, H314 hazard
Supports safer coupling conditions context
Quantitative kinetic data not reported; infer from ring electronics
Physical State & Storage
Data to verify
Target: sealed dry 2–8°C
Regioisomer: mp 40°C solid
Physical form may affect automated dispensing accuracy
Verify target melting point before weighing-intensive workflows
Medicinal Chemistry Drug Design ADME Prediction

LogP: Hydrophilicity Advantage Over Regioisomer

The target compound has a computed LogP of 1.56 (Chemscene) compared to LogP values of 2.64 (ChemSrc) and 2.3 (PubChem XLogP3-AA) for the 2-chlorosulfonyl regioisomer (89694-92-8) [1]. Using the PubChem XLogP3 value of 2.3 as the most conservative comparator, the target compound is approximately 0.74 log units more hydrophilic; using the ChemSrc value of 2.64, the difference expands to 1.08 log units . This >5-fold difference in predicted octanol–water partition coefficient translates to measurably distinct aqueous solubility and reversed-phase HPLC retention behavior [2].

LogP: Lipophilicity
Cross-study comparable
Target LogP 1.56
Regioisomer LogP 2.64 (XLogP3 2.3)
Impacts aqueous solubility and purification strategy
Δ –0.74 to –1.08 log units; >5-fold partitioning difference
Lipophilicity Solubility Chromatographic Behavior

Rotatable Bonds and Crystallization Behavior

The target compound possesses 3 rotatable bonds (ethyl ester side chain only), whereas the 2-chlorosulfonyl regioisomer (89694-92-8) has 4 rotatable bonds [1]. This difference stems from the fact that in the target compound, the chlorosulfonyl group at the 5-position is directly attached to the thiazole ring carbon with no intervening rotatable linkage, while the 2-chlorosulfonyl regioisomer experiences additional rotational freedom from the C–S(O₂)Cl bond geometry at the 2-position adjacent to the ring nitrogen [1]. The reduced rotatable bond count of the target compound predicts lower conformational entropy in solution, potentially favoring crystallization and simplifying X-ray structure determination of derived sulfonamide products [2].

Rotatable Bonds
Cross-study comparable
Target 3 rot. bonds
Regioisomer 4 rot. bonds
Lower conformational entropy may favor crystallization
Δ –1 rotatable bond; fewer degrees of torsional freedom
Conformational Analysis Crystallography Physicochemical Properties

Electrophilicity: 5- vs. 2-Position Reactivity

In the target compound, the chlorosulfonyl group at the 5-position is attached to the thiazole carbon adjacent to the ring sulfur atom, whereas in the 2-chlorosulfonyl regioisomer (89694-92-8), it is attached to the carbon between sulfur and nitrogen [1]. The thiazole ring positions experience different electron densities: the 2-position (between N and S) is more electron-deficient than the 5-position (adjacent only to S), predicting a more electrophilic sulfonyl chloride in the 2-substituted regioisomer [2]. Consequently, the target compound is expected to exhibit moderated, more controllable reactivity with amines, reducing the risk of exothermic runaway or over-sulfonylation in parallel library synthesis compared to the more reactive 2-chlorosulfonyl variant [2][3].

Electrophilicity
Class-level inference
5-Cl: moderated reactivity
2-Cl: higher electrophilicity, H314 hazard
Supports safer coupling conditions context
Quantitative kinetic data not reported; infer from ring electronics
Sulfonamide Synthesis Electrophilic Reactivity Reaction Kinetics

Physical State and Storage Handling

The 2-chlorosulfonyl regioisomer (89694-92-8) has a reported melting point of 40°C and is described as a solid, whereas the target compound (93621-40-0) has no reported melting point in available datasheets and is stored under 'sealed in dry, 2–8°C' conditions, suggesting it may be a low-melting solid or viscous oil at ambient temperature . The physical form difference has practical implications: a compound with a melting point near ambient temperature (40°C) is prone to partial melting during warm-weather shipping or benchtop handling, introducing weighing errors, while the 2–8°C storage requirement for the target compound indicates a deliberate need for refrigeration to maintain its physical integrity .

Physical State & Storage
Data to verify
Target: sealed dry 2–8°C
Regioisomer: mp 40°C solid
Physical form may affect automated dispensing accuracy
Verify target melting point before weighing-intensive workflows
Physical Form Storage Stability Weighing Accuracy

Key Application Scenarios Based on Quantitative Advantages


CNS-Penetrant Fragment Library Design

The target compound's TPSA of 73.33 Ų positions it below the established 90 Ų threshold for predicted CNS penetration, whereas its 2-chlorosulfonyl regioisomer (PSA 109.95 Ų) exceeds this threshold . For medicinal chemistry teams constructing fragment libraries targeting CNS receptors, the target compound offers a procurement advantage: sulfonamide derivatives generated from this building block will retain lower PSA values, increasing the likelihood of identifying brain-penetrant hits in primary screening cascades . This TPSA differential alone justifies prioritizing this specific regioisomer over the more polar 2-substituted variant when CNS exposure is a project requirement.

Automated Sulfonamide Synthesis with Controlled Reactivity

The 5-chlorosulfonyl substituent on the target compound is predicted to exhibit lower electrophilicity than the 2-chlorosulfonyl regioisomer due to reduced electron withdrawal at the thiazole C-5 position versus C-2 . This moderated reactivity translates to a wider operational window for automated liquid-handling platforms performing parallel amine coupling—reducing the risk of premature reagent quenching, exotherm management issues, and cross-contamination from overly rapid reactions that can plague more electrophilic sulfonyl chlorides . For core-facility and CRO-based parallel synthesis operations, this controlled reactivity profile improves batch-to-batch reproducibility and minimizes failed wells in 96-/384-well format libraries.

Co-Crystallization in Structure-Based Drug Design

The target compound's 3 rotatable bonds (vs. 4 for the 2-chlorosulfonyl regioisomer) confer reduced conformational entropy in solution, which is a favorable predictor for successful protein–ligand co-crystallization . In fragment-based drug discovery and structure-guided lead optimization, building blocks with fewer rotatable bonds statistically produce higher-resolution X-ray structures when their sulfonamide derivatives are soaked into protein crystals . Procurement of this specific regioisomer is therefore indicated for structural biology groups that require reliable co-crystallization outcomes from their thiazole-based sulfonamide library members.

Agrochemical Intermediate Synthesis: Enhanced Solubility

The approximately 0.74–1.08 log unit lower lipophilicity of the target compound relative to its 2-chlorosulfonyl regioisomer predicts superior solubility in aqueous-organic solvent mixtures commonly used in agrochemical process chemistry . For kilogram-scale sulfonamide formation in water-miscible solvent systems (e.g., THF/water or acetonitrile/water), the more hydrophilic target compound is expected to dissolve more readily, achieve higher effective concentration in the reaction medium, and simplify aqueous workup procedures compared to the more lipophilic alternatives . This property reduces solvent volume requirements and improves process mass intensity metrics in pilot-scale campaigns.

Application
Selection Property
Validation Focus
CNS-penetrant fragment library design
Computed TPSA below common CNS threshold
Predicted blood–brain barrier permeability
Automated parallel sulfonamide synthesis
Moderated electrophilicity at 5-position
Coupling reproducibility and exotherm control
Co-crystallization in structure-based design
Lower rotatable bond count
Protein–ligand co-crystallization success rate
Agrochemical intermediate synthesis with aqueous solubility
Higher predicted hydrophilicity
Solubility in aqueous-organic solvent mixtures
Quote Request

Request a Quote for Ethyl 5-(chlorosulfonyl)-2-methyl-1,3-thiazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.